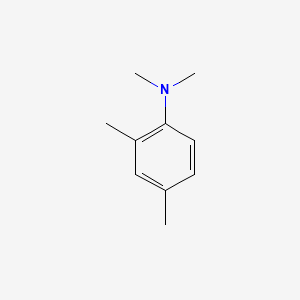
Methyl 6-(acetyloxy)octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(acetyloxy)octadecanoate is an organic compound belonging to the class of fatty acid esters. It is characterized by the presence of an acetyloxy group attached to the sixth carbon of an octadecanoate chain. This compound is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 6-(acetyloxy)octadecanoate can be synthesized through the esterification of 6-hydroxyoctadecanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 60-70°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where 6-hydroxyoctadecanoic acid is reacted with acetic anhydride. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(acetyloxy)octadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetyloxy group under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of new esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 6-(acetyloxy)octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological systems, including its effects on cell membranes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of methyl 6-(acetyloxy)octadecanoate involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical processes. Additionally, the ester moiety can interact with enzymes and receptors, influencing cellular functions and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 12-oxooctadecanoate: Similar in structure but contains a keto group instead of an acetyloxy group.
Methyl stearate: A simple fatty acid ester without the acetyloxy functionality.
Methyl 12-hydroxystearate: Contains a hydroxyl group instead of an acetyloxy group.
Uniqueness
Methyl 6-(acetyloxy)octadecanoate is unique due to the presence of the acetyloxy group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions and transformations that are not possible with other similar compounds.
Propiedades
Número CAS |
2379-95-5 |
|---|---|
Fórmula molecular |
C21H40O4 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
methyl 6-acetyloxyoctadecanoate |
InChI |
InChI=1S/C21H40O4/c1-4-5-6-7-8-9-10-11-12-13-16-20(25-19(2)22)17-14-15-18-21(23)24-3/h20H,4-18H2,1-3H3 |
Clave InChI |
DCTJCKCTJNWARI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(CCCCC(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


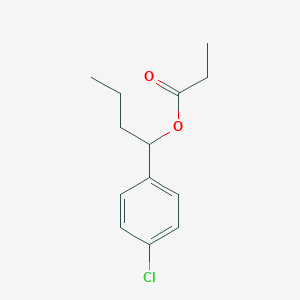

![Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate](/img/structure/B14742226.png)


![(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene](/img/structure/B14742234.png)
![[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile](/img/structure/B14742236.png)
![(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14742247.png)
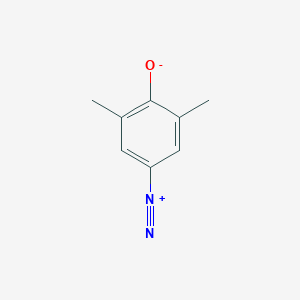
![Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate](/img/structure/B14742261.png)
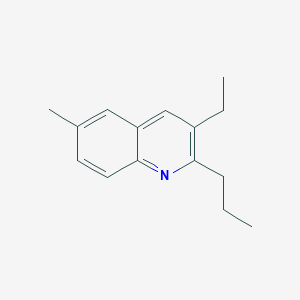
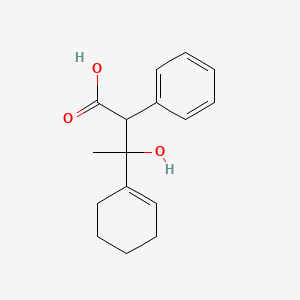
![N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B14742278.png)
